5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
Description
Chemical Structure and Nomenclature
The systematic name this compound accurately describes the compound's structural composition and substitution pattern. The molecule consists of an indoline backbone, which is a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring where the 2-3 bond is saturated, distinguishing it from the fully aromatic indole system. The numerical designation "5" indicates that the sulfonamide substituent is attached to the fifth position of the indoline ring system, specifically on the benzene portion of the bicyclic structure.
The sulfonamide functional group connects the indoline core to a 4-methylpiperazine ring system. The piperazine component represents a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions. The methylation occurs at the 4-position of the piperazine ring, creating an asymmetric substitution pattern that influences the compound's overall stereochemical and conformational properties. This specific substitution pattern generates a molecule with the molecular formula C₁₃H₁₉N₃O₂S, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom.
The Chemical Abstracts Service registry number 519148-71-1 provides unique identification for this compound in chemical databases and literature. Alternative nomenclature variations found in the literature include "5-[(4-methyl-1-piperazinyl)sulfonyl]indoline" and "5-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole," which emphasize different aspects of the molecular structure while referring to the same chemical entity. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, ensuring consistent identification across scientific literature and regulatory databases.
Physical and Chemical Properties
The molecular weight of this compound is 281.37 grams per mole, placing it in the medium molecular weight range for organic compounds. This molecular weight reflects the substantial structural complexity of the compound while maintaining characteristics suitable for various analytical techniques and potential applications. The exact mass, determined through high-resolution mass spectrometry, is 281.12000 atomic mass units, providing precise identification capabilities for analytical chemistry applications.
The compound exhibits specific physicochemical parameters that influence its behavior in various chemical environments. The polar surface area is calculated as 61.03000 square angstroms, indicating moderate polarity that suggests reasonable solubility in both polar and nonpolar solvent systems. The logarithm of the partition coefficient (LogP) is reported as 1.68530, indicating a moderate lipophilicity that suggests the compound would exhibit balanced solubility characteristics between aqueous and organic phases. These properties are crucial for understanding the compound's behavior in different chemical and biological systems.
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 281.37 | g/mol |
| Exact Mass | 281.12000 | amu |
| Polar Surface Area | 61.03000 | Ų |
| LogP | 1.68530 | dimensionless |
| Molecular Formula | C₁₃H₁₉N₃O₂S | - |
| CAS Number | 519148-71-1 | - |
The thermal properties of the compound, including melting point and boiling point, are not extensively documented in the available literature, suggesting that comprehensive thermal analysis remains an area for further investigation. The compound's stability under various conditions and its reactivity profile with different chemical reagents would require systematic experimental determination to establish comprehensive property databases for practical applications.
Spectroscopic Characterization
Spectroscopic analysis of this compound reveals characteristic signatures that confirm its structural identity and provide insights into its molecular behavior. Nuclear magnetic resonance spectroscopy represents the primary tool for structural elucidation of this compound, with specific attention to the behavior of protons in different chemical environments within the molecule. The sulfonamide functional group typically exhibits characteristic proton nuclear magnetic resonance signals, with sulfonamide protons appearing as singlet peaks in the range of 8.78 to 10.15 parts per million, indicating the deshielded nature of these protons due to the electron-withdrawing effect of the sulfonyl group.
The piperazine ring system contributes distinctive nuclear magnetic resonance patterns due to its conformational flexibility and the presence of multiple equivalent protons. Temperature-dependent nuclear magnetic resonance studies of similar piperazine-containing compounds reveal coalescence phenomena related to conformational interconversion and restricted rotation around amide bonds. The methylated piperazine shows characteristic signals for the N-methyl group, typically appearing as a sharp singlet around 2.3-2.5 parts per million in proton nuclear magnetic resonance spectra. The piperazine ring protons exhibit complex multipicity patterns due to their chemical non-equivalence and coupling interactions.
Infrared spectroscopy provides crucial information about functional group identification and molecular vibrations. The sulfonamide group exhibits characteristic stretching vibrations, with asymmetric sulfur-oxygen stretching typically appearing in the range of 1310-1320 reciprocal centimeters and symmetric sulfur-oxygen stretching in the range of 1143-1155 reciprocal centimeters. The sulfur-nitrogen bond stretching vibrations are typically observed in the region of 895-914 reciprocal centimeters, providing definitive identification of the sulfonamide linkage. The indoline ring system contributes aromatic carbon-carbon stretching vibrations in the range of 1489-1594 reciprocal centimeters, while nitrogen-hydrogen stretching vibrations from the indoline nitrogen appear in the region of 3144-3349 reciprocal centimeters.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 281, corresponding to the calculated molecular weight. Fragmentation patterns in mass spectrometry typically involve cleavage of the sulfonamide bond and loss of the piperazine moiety, creating characteristic fragment ions that aid in structural confirmation. The fragmentation process follows predictable pathways based on the relative stability of different molecular fragments and the energy requirements for specific bond cleavages.
Historical Development and Classification
The development of this compound represents part of the broader historical evolution of heterocyclic chemistry and sulfonamide research. The indoline ring system has been recognized since the early development of indole chemistry, with indoline being produced from the reaction of indole with zinc and phosphoric acid. The compound was historically significant in the development of local anesthetics, as indoline was used in the synthesis of Indocaine, demonstrating early recognition of the pharmacological potential of indoline derivatives.
The integration of piperazine moieties into pharmaceutical and chemical research has a rich history dating back to the discovery of piperazine's antiparasitic properties. Piperazines were originally named due to their chemical similarity with piperidine, which is part of the structure of piperine found in black pepper plants. The systematic development of piperazine chemistry led to the recognition that many piperazine derivatives possess useful pharmacological properties, with prominent examples including various pharmaceutical compounds that incorporate piperazine structural elements.
The compound can be classified within multiple chemical categories based on its structural components. As a heterocyclic compound, it belongs to the broad class of organic molecules containing ring systems with heteroatoms. More specifically, it is classified as an indoline derivative due to its core ring system, and as a sulfonamide due to the presence of the sulfur-nitrogen bond with adjacent oxygen atoms. The compound also falls under the category of piperazine derivatives, given the incorporation of the methylated piperazine ring system.
From a synthetic chemistry perspective, the compound represents an example of complex heterocyclic building blocks that combine multiple pharmacophoric elements. The historical development of such compounds reflects advances in synthetic methodology that enable the efficient construction of complex molecular architectures from simpler precursors. The specific combination of indoline, sulfonamide, and methylpiperazine functionalities represents sophisticated molecular design that emerged from decades of research in heterocyclic chemistry and medicinal chemistry.
Structural Significance of Indoline and Piperazine Moieties
The indoline moiety in this compound contributes fundamental structural and electronic properties that distinguish this compound from related heterocyclic systems. Indoline represents a reduced form of indole, where the 2-3 bond is saturated, creating a bicyclic system with different electronic characteristics compared to the fully aromatic indole structure. This saturation introduces conformational flexibility in the five-membered ring while maintaining the aromatic character of the benzene portion. The indoline structure adopts a non-planar conformation due to the saturated carbon center, which influences the overall three-dimensional shape of the molecule and affects its interaction patterns with other chemical species.
The positioning of the sulfonamide substituent at the 5-position of the indoline ring system is strategically significant for the compound's chemical behavior. This substitution pattern places the electron-withdrawing sulfonamide group on the aromatic benzene ring, which influences the electronic distribution throughout the indoline system. The electron-withdrawing nature of the sulfonamide group affects the basicity of the indoline nitrogen and modifies the reactivity patterns of the aromatic ring system. The 5-position substitution also maintains optimal spatial separation between the indoline nitrogen and the sulfonamide functionality, preventing intramolecular interactions that might constrain the molecular conformation.
The piperazine component introduces distinct conformational and electronic characteristics that complement the indoline structure. Piperazine adopts a chair conformation similar to cyclohexane, with the two nitrogen atoms positioned in equatorial orientations to minimize steric interactions. The presence of two nitrogen atoms in the 1,4-positions creates a molecule with dual basic character, although the substitution pattern in this compound modifies this basicity. The 4-methylation of the piperazine ring creates an asymmetric substitution pattern that influences the conformational preferences and reduces the overall symmetry of the molecule.
The combination of indoline and methylpiperazine moieties through the sulfonamide linkage creates a molecule with unique three-dimensional architecture. The sulfonamide bridge provides both structural rigidity and conformational flexibility, allowing the two ring systems to adopt various relative orientations while maintaining chemical connectivity. The sulfonamide group itself contributes to the overall polarity of the molecule and provides potential sites for hydrogen bonding interactions. The electron-withdrawing character of the sulfonyl group influences the electronic properties of both connected ring systems, creating a molecule with distinctive reactivity patterns compared to the individual components.
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJWLKUSHQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
Indoline Core Synthesis : The indoline nucleus can be prepared by reduction of isatin derivatives or via cyclization of appropriate aniline precursors. For example, isatin derivatives are synthesized by cyclization of hydroxyiminoacetanilides obtained from substituted anilines through the Sandmeyer reaction, followed by acid-mediated cyclization.
4-Methylpiperazine : Commercially available or synthesized via methylation of piperazine.
Sulfonylation Step
The key step involves sulfonylation of the indoline at the 5-position with a sulfonyl chloride derivative bearing the 4-methylpiperazine substituent.
A typical approach is to treat the 5-amino or 5-hydroxy indoline derivative with 4-methylpiperazinylsulfonyl chloride under controlled conditions to form the sulfonamide linkage.
In some protocols, the sulfonyl chloride is generated in situ or obtained commercially, then reacted with the indoline substrate in the presence of a base to neutralize HCl formed during the reaction.
Alternative Synthetic Routes
Reductive Cyclization and Functionalization : Some methods start from substituted indole derivatives, which are converted to sulfonylated intermediates and then undergo reductive cyclization to form the indoline ring with the sulfonylpiperazine substituent.
Use of Thionyl Chloride and Piperazines : Treatment of amide intermediates with thionyl chloride followed by reaction with substituted piperazines allows the introduction of the piperazinyl moiety via sulfonamide formation.
Large Scale Production Considerations : Industrial processes may involve extraction, washing, and recrystallization steps to purify the product, employing solvents such as tetrahydrofuran, ethyl acetate, and aqueous brine solutions to optimize yield and purity.
Representative General Procedure
A generalized procedure based on literature data can be summarized as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Substituted aniline + chloral hydrate + hydroxylamine hydrochloride, aqueous acidic medium, 90 °C, 5 h | Formation of hydroxyiminoacetanilide intermediate |
| 2 | Concentrated sulfuric acid, heating | Cyclization to isatin derivative |
| 3 | Reduction (e.g., hydrazine hydrate, Raney Ni) | Conversion of isatin to indoline core |
| 4 | 4-Methylpiperazinylsulfonyl chloride + base (e.g., potassium hydroxide) | Sulfonylation at 5-position of indoline |
| 5 | Purification by extraction, washing, drying, crystallization | Isolation of pure 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline |
This procedure is adapted from synthetic routes described for similar sulfonylated indole/indoline compounds.
Detailed Reaction Conditions and Yields
Analytical and Purity Considerations
Purity : High-performance liquid chromatography (HPLC) is commonly used to verify purity, aiming for >98% purity for pharmaceutical applications.
Spectroscopic Characterization : IR, NMR, and mass spectrometry confirm the structure. Key IR absorptions include sulfonyl stretches (~1220-1170 cm⁻¹) and carbonyl groups (~1600 cm⁻¹).
Residual Solvent and Impurity Control : Industrial processes emphasize removal of residual solvents and genotoxic impurities, especially when preparing pharmaceutical intermediates.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indoline or piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is primarily investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses:
- Anticancer Activity: Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The sulfonamide group can enhance the compound's ability to inhibit tumor growth by interfering with cellular processes.
- Antimicrobial Properties: The piperazine ring is known for its biological activity, including antimicrobial effects. Research is ongoing to evaluate the efficacy of this compound against various pathogens.
Enzyme Inhibition
The compound has been studied for its ability to act as an enzyme inhibitor. The piperazine moiety provides a suitable scaffold for binding to active sites of enzymes, potentially leading to the development of new inhibitors for diseases such as cancer and bacterial infections.
Mechanism of Action:
- The sulfonamide group can form hydrogen bonds and ionic interactions with enzyme active sites, thereby modulating enzyme activity and inhibiting substrate conversion.
Neurological Applications
Given the presence of the piperazine ring, there is interest in exploring the compound's effects on the central nervous system (CNS). Compounds with similar structures have shown promise in treating conditions like anxiety and depression.
Research Insights:
- Preliminary studies suggest that modifications to the piperazine structure can enhance neuroactivity, making this compound a candidate for further investigation in neuropharmacology.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of indoline derivatives, including those similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Biology investigated the antimicrobial properties of piperazine derivatives. The study found that compounds containing sulfonamide groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties.
Mechanism of Action
The mechanism of action of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points :
- The trifluoromethylpiperidine derivatives (e.g., Compound 6a) exhibit higher melting points (222–257°C) compared to this compound (170–172°C), likely due to increased molecular rigidity and halogen-induced crystallinity .
- The naphthalene derivative (Compound 8a3) has a higher molecular weight but lower thermal stability, reflecting the impact of bulky aromatic groups .
Synthetic Yields :
Antimicrobial and Antibiofilm Activity
- This compound Derivatives :
Antiproliferative Activity
Structure-Activity Relationship (SAR) Insights
Piperazine vs. Piperidine Substituents :
- The 4-methylpiperazine group in this compound enhances solubility and biofilm penetration compared to bulkier trifluoromethylpiperidine groups in Compound 6a .
Sulfonyl Group Modifications :
- Replacing the sulfonyl group with methylsulfonyl (as in Compound 2) reduces antibacterial activity but improves cytotoxicity, highlighting the sulfonyl group's role in target specificity .
Biological Activity
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H19N3O2S
- Key Functional Groups : Indoline core, sulfonamide linkage, and piperazine moiety.
This unique configuration enhances its solubility and bioavailability, making it a promising candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Anticoronaviral Activity : The compound has shown potential efficacy against coronaviruses, suggesting its role in antiviral drug development.
- Serotonin Receptor Modulation : It has been identified as a ligand for serotonin receptors, particularly the 5-HT6 receptor, indicating possible applications in neuropharmacology and mood disorder treatments .
- Anticancer Potential : Similar compounds have demonstrated inhibitory effects on cancer cell lines, suggesting that this compound may also possess anticancer properties .
The mechanisms by which this compound exerts its biological effects involve:
- Binding Affinity : Studies have shown that the compound interacts with specific receptors, modulating their activity. For instance, docking studies suggest modifications on the indole ring can enhance binding affinity to serotonin receptors.
- Inhibition of Enzymatic Activity : Inhibition assays have demonstrated the compound's ability to inhibit key enzymes involved in viral replication and cancer cell proliferation .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound and related compounds. Below are summarized findings from notable research:
Comparative Analysis with Related Compounds
To further understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-Piperazinyl Methyl-N1-Aryl Sulfonyl Indole | Indole derivative | Ligand for serotonin receptors |
| 5-(4-Methylpiperidin-1-yl)Sulfonyl Isatin | Isatin derivative | Anticancer activity |
| 5-Sulfonyl Isatin Derivatives | Isatin derivative | Inhibitory activity against various enzymes |
Q & A
Q. What methodologies enable regioselective functionalization of the indoline core?
- Methodology :
- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., 8-aminoquinoline) for C-5 sulfonation. Optimize with microwave irradiation (100°C, 30 min) .
- Protecting Groups : Temporarily block reactive sites (e.g., N-Boc protection) during piperazine coupling to avoid side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
